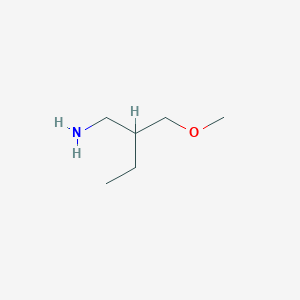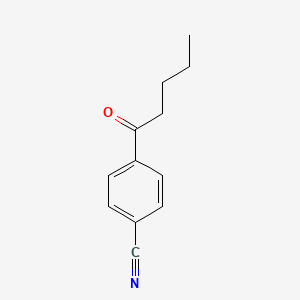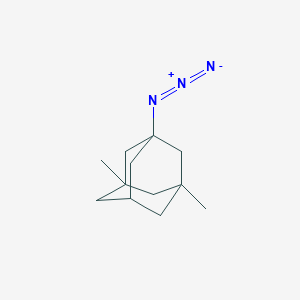![molecular formula C22H34O4 B12107778 7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)
7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid: 10,11-Dehydroxy Limaprost , is a bioactive compound with intriguing properties. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthetic routes for 7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid involve several steps. While I don’t have specific details on the exact synthetic pathway, it likely includes reactions such as esterification, cyclization, and oxidation.
Industrial Production:: Industrial production methods typically rely on efficient and scalable processes. Researchers and manufacturers optimize these methods to achieve high yields and purity. Unfortunately, I don’t have specific industrial production details for this compound.
Chemical Reactions Analysis
Reactions:: 7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid may undergo various reactions, including:
Oxidation: Conversion of functional groups (e.g., alcohols to ketones).
Reduction: Reduction of carbonyl groups (e.g., ketones to alcohols).
Substitution: Replacement of functional groups (e.g., ester hydrolysis).
Cyclization: Formation of cyclic structures.
Common Reagents and Conditions:: Reagents and conditions depend on the specific reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acid or base-catalyzed hydrolysis.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The major products depend on the reaction type. For instance, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid finds applications in:
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory properties).
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its impact on cellular pathways.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Unfortunately, I don’t have detailed information on this aspect.
Comparison with Similar Compounds
While I lack direct comparisons, researchers often explore related compounds like prostaglandins and analogs. Highlighting its uniqueness would require a thorough analysis of structural features and biological activities.
Remember, scientific advancements continually refine our understanding of compounds like 7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid.
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(E)-7-[2-[(E)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)/b11-8+,14-12+ |
InChI Key |
CNNBNXXMENIOCQ-RKZGRAQHSA-N |
Isomeric SMILES |
CCCCC(C)CC(/C=C/C1C=CC(=O)C1CCCC/C=C/C(=O)O)O |
Canonical SMILES |
CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)








![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
